molecular formula C25H25ClIN5O3 B1193664 TAK285-Iodo

TAK285-Iodo

Cat. No. B1193664
M. Wt: 605.8615
InChI Key: KXGOWFIVGBDUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.

Scientific Research Applications

Formation of Iodinated Disinfection By-Products

Iodinated X-ray contrast media, such as TAK285-Iodo, contribute to the formation of iodo-trihalomethane (iodo-THM) and iodo-acid disinfection byproducts in water treatment processes. These byproducts are highly genotoxic and/or cytotoxic in mammalian cells. The study highlights concerns about the presence of such compounds in source waters and their potential to form toxic byproducts during water disinfection processes (Duirk et al., 2011).

Site-Specific Incorporation into Proteins for Structural Determination

TAK285-Iodo is used in the site-specific incorporation of p-iodo-L-phenylalanine into proteins. This technology facilitates single-wavelength anomalous dispersion experiments in X-ray crystallography, aiding the structural study of proteins. For instance, its use in bacteriophage T4 lysozyme did not significantly perturb the protein structure, demonstrating its utility in protein structural analysis (Xie et al., 2004).

Photocatalytic Applications in Organic Synthesis

Iodo-Bodipy, which could potentially include TAK285-Iodo compounds, has been immobilized on porous silica and used as an efficient recyclable photocatalyst. This catalyst was employed in photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions to synthesize pyrrolo[2,1-a]isoquinoline, highlighting its application in organic synthesis (Guo et al., 2013).

Radioiodination of Nucleic Acids

Iodo-Gen, a compound related to TAK285-Iodo, is used for the iodination of nucleic acids, specifically RNA and DNA. This method offers advantages over traditional techniques, such as milder reaction conditions and the absence of toxic catalysts, making it beneficial for labeling nucleic acids with radioactive iodine (Piatyszek et al., 1988).

Radiochemical Synthesis of Molecular Probes

A one-pot, three-component, copper(II)-mediated reaction involving compounds like TAK285-Iodo can yield iodinated triazoles, which are used to create molecular probes for nuclear imaging. This method is significant for rapidly assembling radiolabeled molecules with biological activity, showcasing its application in medical diagnostics and research (Yan et al., 2013).

Waste Form Immobilization

Iodosodalite, a material related to TAK285-Iodo, has been synthesized for the immobilization of radioactive iodine in nuclear waste management. This research demonstrates its potential use in safely containing and storing radioactive materials (Chong et al., 2018).

properties

Product Name

TAK285-Iodo

Molecular Formula

C25H25ClIN5O3

Molecular Weight

605.8615

IUPAC Name

N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

InChI

InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31)

InChI Key

KXGOWFIVGBDUDH-UHFFFAOYSA-N

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TAK285-Iodo, TAK-285-Iodo, TAK 285-Iodo, TAK285 derative

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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